N-[2-(Butan-2-yl)-6-ethylphenyl]-2-phenylquinoline-4-carboxamide
Description
N-[2-(Butan-2-yl)-6-ethylphenyl]-2-phenylquinoline-4-carboxamide is a quinoline-derived carboxamide featuring a 2-phenyl substituent on the quinoline core and a branched alkyl-substituted phenyl group at the carboxamide position.
Properties
CAS No. |
88067-70-3 |
|---|---|
Molecular Formula |
C28H28N2O |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2-butan-2-yl-6-ethylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C28H28N2O/c1-4-19(3)22-16-11-14-20(5-2)27(22)30-28(31)24-18-26(21-12-7-6-8-13-21)29-25-17-10-9-15-23(24)25/h6-19H,4-5H2,1-3H3,(H,30,31) |
InChI Key |
VTXPGFWNHDLGSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(C)CC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, where an amine reacts with a carboxylic acid or its derivatives (e.g., acid chlorides or esters) in the presence of coupling agents like EDCI or DCC.
Alkylation and Aryl Substitution: The sec-butyl and ethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases. The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with aryl boronic acids in the presence of palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and quinoline rings, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Core Structure and Bioactivity
- Quinoline vs. Purine-dione Cores: The target compound’s quinoline core differs from the purine-dione scaffolds of HC-030031 and CHEM-5861528, which are TRPA1 blockers . Quinoline derivatives often exhibit anticancer activity due to intercalation or kinase inhibition , suggesting divergent therapeutic pathways.
- Carboxamide Position: The target’s carboxamide at position 4 contrasts with the quinolone-3-carboxamide in ’s anticancer agent. Positional differences significantly alter binding interactions; for example, 4-carboxamides may favor planar stacking with DNA or proteins, while 3-carboxamides could disrupt enzymatic active sites .
Substituent Effects
- Lipophilicity : The butan-2-yl and ethyl groups on the target’s phenyl ring likely increase logP compared to HC-030031’s propan-2-yl substituent. This could enhance blood-brain barrier penetration but reduce solubility, necessitating formulation optimization .
- Polar Functional Groups: The absence of a hydroxy group (cf.
Pharmacokinetic Considerations
- Ester vs. Amide Linkages: ’s quinoline carboxylate esters are prone to hydrolysis, whereas the target’s carboxamide linkage offers greater stability, suggesting longer plasma half-life .
Biological Activity
N-[2-(Butan-2-yl)-6-ethylphenyl]-2-phenylquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound belongs to the quinoline family, characterized by a fused bicyclic structure that is often associated with various biological activities. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. For instance, derivatives of quinoline can be synthesized using isatin and substituted acetophenones through reactions such as the Pfitzinger reaction .
1. Anticancer Activity
This compound has shown promising anticancer properties in vitro. Research indicates that compounds within the quinoline class often exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have reported IC50 values (the concentration needed to inhibit cell growth by 50%) as low as 0.32 μM against colorectal cancer cells (COLO205) and 0.89 μM against lung cancer cells (H460) .
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | COLO205 | 0.32 |
| This compound | H460 | 0.89 |
| Other Quinoline Derivative | HL-60 | 0.4 - 1.0 |
The anticancer activity of this compound may be attributed to its ability to interfere with microtubule dynamics, similar to known agents that disrupt mitotic spindle formation . Molecular docking studies suggest that these compounds bind effectively to the colchicine-binding site on tubulin, inhibiting polymerization and leading to cell cycle arrest .
2. Antimicrobial Activity
In addition to anticancer effects, derivatives of quinoline have been evaluated for their antimicrobial properties. For instance, certain substituted quinolines have demonstrated significant activity against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid . The structural modifications in quinolines can enhance their potency against various pathogens.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the side chains of quinoline derivatives significantly influence their biological activities. For example, the introduction of bulky groups or electron-donating substituents can enhance antiproliferative effects while maintaining low toxicity profiles .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increases lipophilicity and cell membrane penetration |
| Electron-donating substituents | Enhances binding affinity to target proteins |
| Bulky substituents | May improve selectivity and reduce off-target effects |
Case Studies
Several studies have focused on the biological evaluation of quinoline derivatives:
- Study on Anticancer Properties : A recent study synthesized several 4-PQ derivatives, including this compound, which exhibited significant antiproliferative activity across multiple cancer cell lines .
- Antimicrobial Testing : Another study evaluated a series of substituted quinoline derivatives for their antimicrobial efficacy against Mycobacterium species, highlighting the potential for developing new treatments for resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
